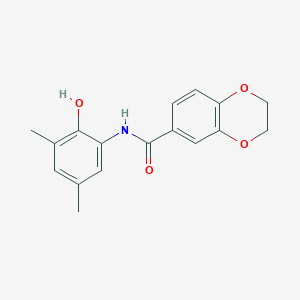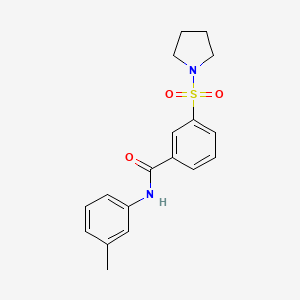
isopropyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate, also known as IMDPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IMDPB is a derivative of benzoic acid and pyrrole, and its chemical structure makes it an interesting molecule for research purposes.
Mécanisme D'action
The mechanism of action of isopropyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. isopropyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate has been shown to inhibit the activity of certain enzymes and receptors, which can lead to changes in cellular behavior. Additionally, isopropyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate has been demonstrated to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
isopropyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that isopropyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that isopropyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate can reduce tumor growth in animal models and improve cognitive function in mice.
Avantages Et Limitations Des Expériences En Laboratoire
Isopropyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-characterized chemical structure. Additionally, isopropyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate has been shown to have low toxicity in vitro and in vivo. However, there are also some limitations to the use of isopropyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate in lab experiments. For example, it may be difficult to obtain sufficient quantities of isopropyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate for certain experiments, and its solubility in certain solvents may be limited.
Orientations Futures
There are several future directions for research on isopropyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate. One area of interest is the development of isopropyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate derivatives with improved properties for specific applications. For example, researchers may seek to modify the chemical structure of isopropyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate to increase its solubility or improve its selectivity for certain targets. Another area of interest is the investigation of the mechanism of action of isopropyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate in more detail. Researchers may use techniques such as proteomics and metabolomics to identify the cellular pathways that are affected by isopropyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate. Finally, researchers may explore the potential of isopropyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate as a therapeutic agent in clinical trials, particularly for the treatment of cancer and neurological disorders.
Conclusion:
In conclusion, isopropyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a chemical compound with potential applications in various fields. Its synthesis method is well-established, and it has been shown to have several biochemical and physiological effects in vitro and in vivo. While there are some limitations to the use of isopropyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate in lab experiments, there are also several future directions for research on this compound. With further investigation, isopropyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate may prove to be a valuable tool for researchers in many different areas.
Méthodes De Synthèse
Isopropyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate can be synthesized through a multistep process that involves the reaction of benzoic acid with thionyl chloride to form benzoyl chloride. The benzoyl chloride is then reacted with 2,5-dimethylpyrrole in the presence of a base to form isopropyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate. The purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
Isopropyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, isopropyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. In materials science, isopropyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate has been used as a building block for the synthesis of novel materials with unique properties. In organic electronics, isopropyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate has been employed as a hole-transporting material in organic solar cells and light-emitting diodes.
Propriétés
IUPAC Name |
propan-2-yl 3-(2,5-dimethylpyrrol-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-11(2)19-16(18)14-6-5-7-15(10-14)17-12(3)8-9-13(17)4/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPIUNUYZFAQCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propan-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5783310.png)
![5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide](/img/structure/B5783311.png)



![(3,5-dimethylphenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5783352.png)
![2-[4-(1-pyrrolidinyl)-2-quinazolinyl]phenol](/img/structure/B5783360.png)



![1-[2-(4-bromo-1H-pyrazol-1-yl)-2-oxoethyl]-4-iodo-3,5-dimethyl-1H-pyrazole](/img/structure/B5783383.png)
![ethyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5783389.png)

